molecular formula C18H18ClN3O2 B2459575 N1-(2-chlorophenyl)-N2-ethylindoline-1,2-dicarboxamide CAS No. 1103518-80-4

N1-(2-chlorophenyl)-N2-ethylindoline-1,2-dicarboxamide

Cat. No.: B2459575
CAS No.: 1103518-80-4
M. Wt: 343.81
InChI Key: VHJHRTKJHRXIDT-UHFFFAOYSA-N
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Description

N1-(2-chlorophenyl)-N2-ethylindoline-1,2-dicarboxamide is a compound belonging to the class of indoline derivatives. Indoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a chlorophenyl group and an ethyl group attached to the indoline core, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-chlorophenyl)-N2-ethylindoline-1,2-dicarboxamide typically involves the reaction of 2-chlorophenylamine with ethylindoline-1,2-dicarboxylic acid. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the amide bond. Common reagents used in this synthesis include thionyl chloride or phosphorus oxychloride, which help in the activation of the carboxylic acid group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N1-(2-chlorophenyl)-N2-ethylindoline-1,2-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule, modifying its properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N1-(2-chlorophenyl)-N2-ethylindoline-1,2-dicarboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases, particularly those involving inflammation or infection.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N1-(2-chlorophenyl)-N2-ethylindoline-1,2-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N1-(2-chlorophenyl)-N2-ethylindoline-1,2-dicarboxamide can be compared with other indoline derivatives, such as:

    N1-(2-chlorophenyl)-N2-methylindoline-1,2-dicarboxamide: Similar structure but with a methyl group instead of an ethyl group, which may affect its biological activity and chemical properties.

    N1-(2-chlorophenyl)-N2-phenylindoline-1,2-dicarboxamide: Contains a phenyl group, potentially altering its interaction with molecular targets and its overall activity.

    N1-(2-chlorophenyl)-N2-propylindoline-1,2-dicarboxamide: The presence of a propyl group can influence the compound’s solubility, stability, and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which can result in distinct biological and chemical properties compared to its analogs.

Properties

IUPAC Name

1-N-(2-chlorophenyl)-2-N-ethyl-2,3-dihydroindole-1,2-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O2/c1-2-20-17(23)16-11-12-7-3-6-10-15(12)22(16)18(24)21-14-9-5-4-8-13(14)19/h3-10,16H,2,11H2,1H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHJHRTKJHRXIDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1CC2=CC=CC=C2N1C(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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